Ethyl 4-oxo-4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)amino)butanoate
Description
Ethyl 4-oxo-4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)amino)butanoate is a complex organic compound that belongs to the class of alpha amino acids and derivatives. This compound is characterized by its unique structure, which includes a piperidine ring attached to a pyridine moiety, and an ethyl ester group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
ethyl 4-oxo-4-[(1-pyridin-2-ylpiperidin-4-yl)methylamino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-2-23-17(22)7-6-16(21)19-13-14-8-11-20(12-9-14)15-5-3-4-10-18-15/h3-5,10,14H,2,6-9,11-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQVETLMOUWBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1CCN(CC1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound can be dissected into two primary fragments:
- 1-(Pyridin-2-yl)piperidin-4-yl)methylamine : Synthesized via nucleophilic aromatic substitution (SNAr) between piperidin-4-ylmethanol and 2-bromopyridine, followed by oxidation or reductive amination.
- Ethyl 4-oxobutanoate : Derived from esterification of 4-oxobutanoic acid or Claisen condensation of ethyl acetate.
Coupling these intermediates via amide bond formation yields the final product. Alternative routes may involve one-pot sequential reactions to minimize purification steps.
Synthetic Routes and Methodological Variations
Stepwise Synthesis via Amide Coupling
Preparation of 1-(Pyridin-2-yl)piperidin-4-yl)methylamine
Piperidin-4-ylmethanol (1.0 equiv) reacts with 2-bromopyridine (1.2 equiv) in dry THF under argon at −78°C, followed by gradual warming to 0°C. The intermediate alcohol is oxidized to the aldehyde using SOCl2 in methanol, then subjected to reductive amination with ammonium acetate and NaBH3CN to yield the primary amine.
Key Data :
- Yield: 70–85% after column chromatography (15% EtOAc/hexanes).
- Purity: >95% by 1H NMR (DMSO-d6): δ 3.76 (s, 2H, CH2NH2), 8.45 (d, J = 5.1 Hz, pyridine-H).
Synthesis of Ethyl 4-Oxobutanoate
4-Oxobutanoic acid (1.0 equiv) is esterified with ethanol (3.0 equiv) in the presence of H2SO4 (cat.) under reflux for 6 h. The crude product is purified via distillation.
Key Data :
Amide Bond Formation
The amine (1.0 equiv) and ethyl 4-oxobutanoate (1.2 equiv) are coupled using EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) in dry DMF at 0°C, stirred for 24 h at room temperature.
Key Data :
One-Pot Sequential Synthesis
A modified El-Saghier protocol enables a one-pot reaction:
- Ethyl cyanoacetate (1.0 equiv) and ethyl glycinate hydrochloride (1.2 equiv) are fused at 70°C for 15 min.
- 1-(Pyridin-2-yl)piperidin-4-yl)methanol (1.0 equiv) and triethylamine (2.0 equiv) are added, followed by heating at 70°C for 2 h.
Key Data :
Optimization of Reaction Conditions
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), acids (sulfuric acid, hydrochloric acid), bases (sodium hydroxide, potassium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to Ethyl 4-oxo-4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)amino)butanoate exhibit significant anticancer properties.
Case Study: In Vitro Cytotoxicity
In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, leading to decreased cell viability and proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research suggests that it exhibits broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
Neurological Applications
Given its structural similarity to known neuroactive compounds, this compound is being investigated for its potential neuroprotective effects.
Case Study: Neuroprotection in Animal Models
Preliminary studies in rodent models of neurodegeneration have shown that this compound may help mitigate neuronal damage and improve cognitive function, possibly through anti-inflammatory mechanisms.
Comparative Analysis with Related Compounds
To better understand the unique attributes of this compound, a comparative analysis with structurally related compounds is useful:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Ethyl 4-Amino Butanoate | Amino group present | Simpler structure; lacks piperidine moiety |
| N-(Pyridinyl)-N'-(Piperidinyloxy)-Urea | Urea linkage | Different biological activity |
| Benzimidazole Derivative | Benzimidazole core | Known for significant anticancer activity |
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)amino)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-oxo-4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)amino)butanoate can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities.
Pyridine derivatives: Compounds containing the pyridine moiety, which may exhibit similar chemical reactivity and biological properties.
Alpha amino acid derivatives: These compounds have structural similarities and may be used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Biological Activity
Ethyl 4-oxo-4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)amino)butanoate, a compound characterized by its unique structural features, is of significant interest in biological research due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Compound Overview
This compound is classified as an alpha amino acid derivative. Its molecular formula is , with a molecular weight of 319.4 g/mol . The compound features a piperidine ring linked to a pyridine moiety and an ethyl ester group, contributing to its diverse chemical reactivity and biological activity.
The biological activity of this compound likely involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to antimicrobial or anticancer effects.
- Receptor Binding : It may bind to receptors that modulate various biological processes, including immune responses and cell proliferation.
- Cell Cycle Modulation : Preliminary studies suggest that it could influence the cell cycle, potentially inducing apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This compound has been studied for its potential efficacy against various bacterial strains. For instance, derivatives of piperidine and pyridine have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Studies on related piperidine derivatives have demonstrated their ability to inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression. For example, certain derivatives have been shown to significantly reduce tumor growth in preclinical models .
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Piperidine Derivatives | Contains piperidine ring | Antimicrobial, Anticancer |
| Pyridine Derivatives | Contains pyridine moiety | Antiviral, Antimicrobial |
| Alpha Amino Acid Derivatives | Similar functional groups | Various therapeutic effects |
This comparison highlights the potential for this compound to serve as a versatile building block for developing novel therapeutics.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that piperidine-based compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against specific bacterial strains .
- Anticancer Activity Assessment : Research involving piperidine derivatives showed a marked reduction in tumor volume in xenograft models, indicating their potential as anticancer agents .
- Toxicity Profiles : Safety assessments revealed that certain derivatives did not exhibit acute toxicity even at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-oxo-4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)amino)butanoate, and what intermediates are pivotal?
- Methodological Answer : Synthesis involves multi-step reactions, including condensation of piperidine derivatives with pyridine-containing precursors. For example, a related compound’s synthesis ( ) employs acid anhydrides and amines under controlled heating, yielding intermediates like tert-butyl-protected amines. Key intermediates include 1-(pyridin-2-yl)piperidin-4-ylmethylamine and ethyl 4-oxobutanoate derivatives. Purification via recrystallization or column chromatography is critical to isolate the final product .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, particularly for the pyridin-2-yl and piperidinyl moieties. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Synthons in highlight the need for precise molecular formula verification .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : While direct data is limited, structural analogs (e.g., piperidine-pyridine hybrids) exhibit activity as enzyme inhibitors or receptor modulators. For example, BRD4 inhibitors ( ) with pyridine motifs suggest potential epigenetic targets. Initial assays should focus on kinase inhibition, GPCR binding, or cytotoxicity screens using in vitro models (e.g., cancer cell lines) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and scalability in academic settings?
- Methodological Answer : Optimization involves varying catalysts (e.g., Pd₂(dba)₃ for coupling reactions), solvents (toluene vs. ethanol), and temperatures. notes that continuous flow reactors improve efficiency for scaled-up synthesis. Design of Experiments (DoE) approaches can statistically identify optimal parameters (e.g., 80°C, 12h reaction time) while minimizing side products .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. For example, tert-butyl-protected intermediates ( ) may retain protecting groups, altering activity. Researchers should:
- Compare IC₅₀ values across multiple assays (e.g., enzymatic vs. cellular).
- Use orthogonal purification (e.g., HPLC-MS) to verify compound integrity.
- Cross-reference with structural analogs (e.g., pyridin-3-yl vs. pyridin-2-yl derivatives) to assess substituent effects .
Q. How do structural modifications (e.g., substituent position on pyridine) influence target selectivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that pyridin-2-yl groups enhance binding to enzymes with hydrophobic pockets (e.g., kinases), while pyridin-3-yl analogs may favor polar interactions. Computational docking (e.g., AutoDock Vina) can predict binding modes, validated by mutagenesis studies. ’s BRD4 inhibitor highlights the role of pyridine orientation in protein-ligand interactions .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
- Methodological Answer : Mechanistic studies require:
- Surface Plasmon Resonance (SPR) to quantify binding kinetics (Kₐ, Kd).
- X-ray crystallography or Cryo-EM to resolve 3D structures of target-ligand complexes.
- Metabolomics to track downstream effects (e.g., apoptosis pathways). ’s protein-ligand co-crystal structure (PDB: 7JKZ) exemplifies this approach .
Data Contradiction and Validation
Q. How should researchers address variability in synthetic yields reported across studies?
- Methodological Answer : Yield discrepancies often stem from reagent quality (e.g., anhydride purity in ) or moisture-sensitive steps. Recommendations:
- Replicate reactions under inert atmospheres (N₂/Ar).
- Use freshly distilled solvents (e.g., dichloromethane).
- Report yields with error margins from triplicate experiments .
Q. Why do computational predictions of biological activity sometimes conflict with experimental data?
- Methodological Answer : Computational models may overlook solvent effects or protein flexibility. Mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
